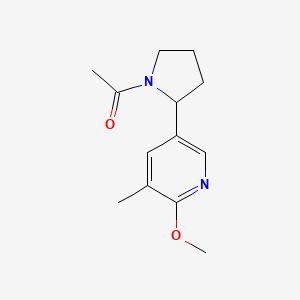
4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto particular se caracteriza por la presencia de un grupo clorofenilo y un grupo metilsulfonilo unidos al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol normalmente implica la reacción de 2-clorobenzaldehído con hidrato de hidrazina para formar 2-clorofenilhidrazina. Este intermedio se hace reaccionar luego con cloruro de metilsulfonilo en presencia de una base, como la trietilamina, para producir el compuesto de pirazol deseado. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la conversión completa de los reactivos.
Métodos de producción industrial
En un entorno industrial, la producción de 4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol se puede ampliar optimizando las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción. Se pueden emplear reactores de flujo continuo para mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se utilizan técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Sulfuros.
Sustitución: Diversos pirazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente farmacéutico, particularmente en el tratamiento de enfermedades que implican inflamación.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a una respuesta biológica. Por ejemplo, puede inhibir las enzimas ciclooxigenasas, reduciendo la producción de mediadores proinflamatorios. Las vías exactas y las dianas moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-clorofenilacético: Similar en estructura pero carece del anillo de pirazol.
Bis(4-clorofenil) sulfona: Contiene dos grupos clorofenilo pero no anillo de pirazol.
2-Clorofenil metil sulfona: Grupo sulfonilo similar pero estructura central diferente.
Singularidad
4-(2-Clorofenil)-3-(metilsulfonil)-1H-pirazol es único debido a la combinación de los grupos clorofenilo y metilsulfonilo unidos al anillo de pirazol. Esta estructura única confiere propiedades químicas y biológicas específicas que no se observan en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C10H9ClN2O2S |
|---|---|
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) |
Clave InChI |
RAEUQDQVJUCRSJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


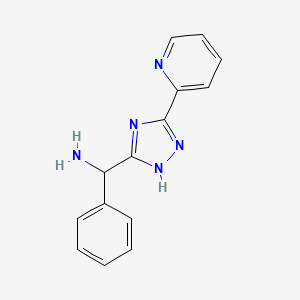
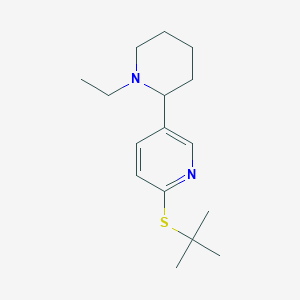


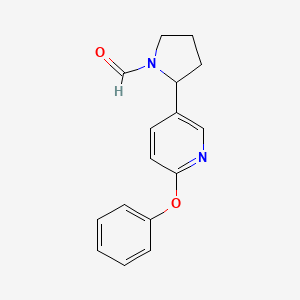

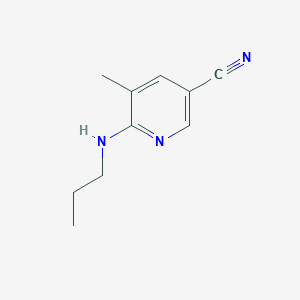
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

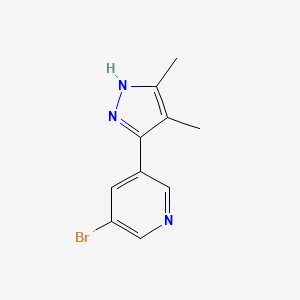
![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)


